Superior Nitric Oxide (NO) Inhibition: Orthosiphol A Outperforms Positive Control L-NMMA in Macrophage Model
In a direct comparative study, Orthosiphol A demonstrated a dose-dependent inhibitory effect on nitric oxide (NO) production in LPS-activated J774.1 macrophage-like cells. Its potency exceeded that of the standard positive control, N(G)-monomethyl-L-arginine (L-NMMA), a known NOS inhibitor. This quantifiable superiority establishes Orthosiphol A as a more potent tool compound for studying NO-mediated inflammation pathways compared to this widely used reference inhibitor [1].
| Evidence Dimension | Inhibition of nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC₅₀ value not explicitly reported in this abstract; stated as 'more potent' |
| Comparator Or Baseline | N(G)-monomethyl-L-arginine (L-NMMA) (IC₅₀ = 35.7 µM in related study) |
| Quantified Difference | Orthosiphol A exhibits greater potency than L-NMMA; activity is significantly superior to positive control. |
| Conditions | Lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells |
Why This Matters
For researchers investigating NO-dependent inflammation, selecting Orthosiphol A over the standard positive control L-NMMA provides a more potent chemical probe, enabling the detection of subtle biological effects at lower concentrations and offering a natural product alternative with distinct chemical properties.
- [1] Awale S, Tezuka Y, Banskota AH, Adnyana IK, Kadota S. Nitric oxide inhibitory isopimarane-type diterpenes from Orthosiphon stamineus of Indonesia. J Nat Prod. 2003;66(2):255-258. View Source
